![molecular formula C20H16N2S3 B2864187 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-45-7](/img/structure/B2864187.png)
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is an organic compound that belongs to the thienopyrimidine family This compound features a thieno[3,2-d]pyrimidine core, with benzylsulfanyl and methylphenylsulfanyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine can be achieved through several routes. One common method involves the cyclization of precursor molecules that contain the necessary functional groups. A possible route is to start with a substituted pyrimidine and introduce the thieno ring and sulfanyl groups through multiple-step reactions that typically require specific catalysts and reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimizing these laboratory-scale methods. The focus would be on maximizing yield and purity while minimizing production costs. Large-scale synthesis might involve continuous-flow reactors to ensure efficient mixing and reaction times.
化学反应分析
Types of Reactions
2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is likely to undergo various types of reactions:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, altering the benzyl or methylphenyl groups.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Different halogenating agents and bases, depending on the target functional groups.
Major Products
The major products depend on the specific reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
科学研究应用
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, due to its ability to interact with biological macromolecules.
Medicine: Potentially useful in drug design and development, especially for targeting specific proteins or pathways.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism by which 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, altering their activity.
Pathways: Modulating biological pathways such as signal transduction, enzyme inhibition, or receptor antagonism.
相似化合物的比较
Similar Compounds
2-(Benzylsulfanyl)-4-thieno[3,2-d]pyrimidine: Lacks the methylphenylsulfanyl group.
2-(Methylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine: Replaces benzylsulfanyl with methylsulfanyl.
4-[(4-Methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine: Lacks the benzylsulfanyl group.
Uniqueness
What makes 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine unique is the specific combination of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs.
There you go—a breakdown of this compound from preparation to applications. Got any thoughts on what makes this compound stand out for you?
属性
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKYAVGMYVQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)
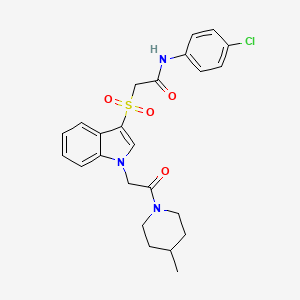
![3-{5-[(2,5-dimethylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2864106.png)

![2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2864108.png)

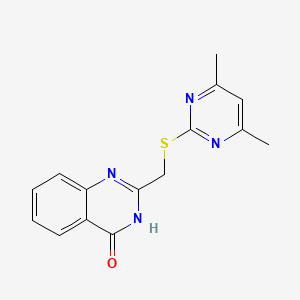
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2864117.png)
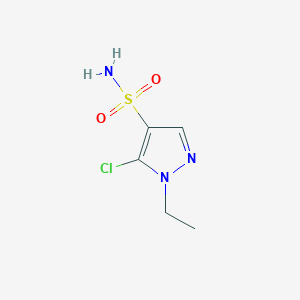
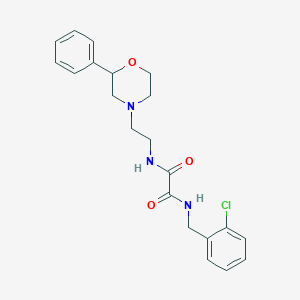
![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)
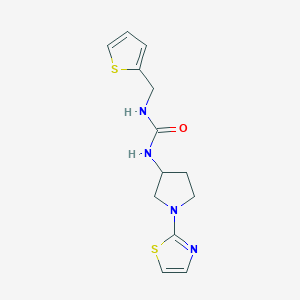
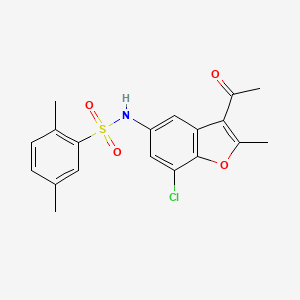
![3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid](/img/structure/B2864126.png)
